Boc,Z-NNH-Boc
Overview
Description
The compound “Boc,Z-NNH-Boc” is a derivative of tert-butyl carbamate, commonly known as Boc. Boc is a protecting group used in organic synthesis to protect amino groups from unwanted reactions. The Boc group is stable under basic conditions and can be removed by mild acidic conditions, making it a versatile tool in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc,Z-NNH-Boc involves the protection of amino functions using Boc groups. The process typically starts with the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Boc,Z-NNH-Boc undergoes various types of reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, allowing for selective oxidation of other functional groups in the molecule.
Reduction: Boc-protected amines can be reduced using reagents such as lithium aluminum hydride (LiAlH4) without affecting the Boc group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Boc,Z-NNH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of peptide nucleic acids (PNAs) and other biomolecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Boc,Z-NNH-Boc involves the protection of amino groups through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthetic processes. The Boc group can be removed by mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate (Cbz): Another common protecting group for amines, which can be removed by catalytic hydrogenation.
Fluorenylmethyloxycarbonyl (Fmoc): A base-labile protecting group used in peptide synthesis.
Uniqueness
Boc,Z-NNH-Boc is unique due to its stability under basic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection of amino groups are required .
Biological Activity
Boc,Z-NNH-Boc (tert-butyl N-(benzyloxycarbonyl)-N'-hydrazinecarboxylate) is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, and applications based on diverse research findings.
Overview of this compound
This compound is primarily used as a protecting group for amino functionalities in organic synthesis. The Boc (tert-butoxycarbonyl) group is stable under basic conditions and can be easily removed under mild acidic conditions, making it versatile for various synthetic pathways, especially in peptide synthesis and the development of bioactive compounds.
Synthesis Methods
Synthetic Routes:
The synthesis of this compound typically involves:
- Protection of Amino Groups: The reaction begins with the amine's reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This process is conducted under anhydrous conditions to prevent hydrolysis.
- Industrial Production: Large-scale synthesis often utilizes automated systems, including continuous flow reactors, to enhance efficiency and reproducibility.
Chemical Reactions:
this compound can undergo various reactions:
- Oxidation: Stable under oxidative conditions; reagents such as potassium permanganate can be used.
- Reduction: Can be reduced using lithium aluminum hydride without affecting the Boc group.
The biological activity of this compound is linked to its ability to protect amino groups during synthetic processes. Once the Boc group is removed, it regenerates free amines that can participate in biological interactions or therapeutic applications.
Applications in Research and Medicine
- Peptide Synthesis: Utilized extensively in synthesizing peptide nucleic acids (PNAs), which have potential applications in gene therapy and molecular diagnostics.
- Pharmaceutical Development: Investigated for its role in developing prodrugs that target specific tumor markers, enhancing drug delivery systems while minimizing side effects .
- Biological Activity Studies: Research has demonstrated that derivatives of this compound exhibit significant biological activities, including cytotoxicity against cancer cells and potential antiviral properties .
1. Prodrug Development
A study highlighted the design and synthesis of a dual-targeting prodrug incorporating Boc-Z-NNH-Boc. This prodrug showed enhanced tumor recognition and selective cytotoxicity towards fibrosarcoma cells when activated by tumor-associated proteases like plasmin .
2. Peptidomimetics
Research on β3-peptides derived from Boc-protected amino acids indicated their stability against peptidases, suggesting potential for oral bioavailability. For instance, a somatostatin analogue synthesized using these methods exhibited excellent binding affinity for human receptors, demonstrating significant biological activity .
Comparative Analysis
Compound Type | Stability | Removal Conditions | Applications |
---|---|---|---|
This compound | Stable under basic | Mild acid (TFA) | Peptide synthesis, drug delivery |
Benzyl carbamate (Cbz) | Less stable | Catalytic hydrogenation | Peptide synthesis |
Fluorenylmethyloxycarbonyl (Fmoc) | Base-labile | Basic conditions | Peptide synthesis |
Properties
IUPAC Name |
benzyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-17(2,3)25-14(21)19-20(16(23)26-18(4,5)6)15(22)24-12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCFMGYSCLJXTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471954 | |
Record name | Boc,Z-NNH-Boc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202980-91-4 | |
Record name | Boc,Z-NNH-Boc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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